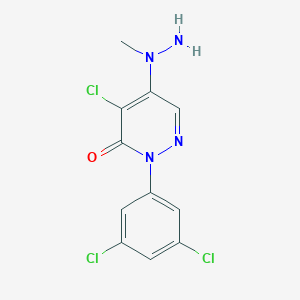
4-Chloro-2-(3,5-dichlorophenyl)-5-(1-methylhydrazino)-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Chloro-2-(3,5-dichlorophenyl)-5-(1-methylhydrazino)-2,3-dihydropyridazin-3-one, or 4-CPD for short, is a synthetic compound derived from the pyridazinone family. It is a white crystalline solid with a molecular weight of 373.9 g/mol, and is soluble in water and ethanol. 4-CPD has been studied extensively in the scientific community due to its unique properties and potential applications in a variety of fields.
Scientific Research Applications
Environmental Impact and Biodegradation
Chlorophenols' Environmental Effects : Chlorophenols, including compounds like 2,4-dichlorophenol, have been extensively studied for their moderate to considerable toxic effects on aquatic and mammalian life. Their persistence in the environment can vary based on the presence of biodegradable microflora, which could hint at potential degradation pathways for related chlorinated compounds (Krijgsheld & Gen, 1986).
Treatment of Pesticide-Contaminated Wastewater : Research into the treatment of high-strength wastewater from pesticide production, containing various toxic pollutants including chlorophenols, suggests biological processes and granular activated carbon as effective treatment measures. This highlights potential methodologies for mitigating environmental contamination by similar chlorinated organic compounds (Goodwin et al., 2018).
Toxicity and Molecular Mechanisms
Toxicological Studies on Chlorophenols : The toxicity of chlorophenols has been a subject of study, pointing toward their potential lethal effects on non-target organisms, including oxidative stress induction and endocrine disruption. These findings could be relevant for assessing the toxicological profiles of structurally related chlorinated organic compounds (Islam et al., 2017).
Analytical Techniques for Antioxidant Activity : The development of analytical methods for assessing antioxidant activity, including the ABTS/PP decolorization assay, could provide a framework for studying the antioxidative potential of various compounds, including chlorinated pyridazinones (Ilyasov et al., 2020).
Properties
IUPAC Name |
5-[amino(methyl)amino]-4-chloro-2-(3,5-dichlorophenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl3N4O/c1-17(15)9-5-16-18(11(19)10(9)14)8-3-6(12)2-7(13)4-8/h2-5H,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIICKHXJVAJIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C(=O)N(N=C1)C2=CC(=CC(=C2)Cl)Cl)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl3N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379265 |
Source


|
| Record name | 4-Chloro-2-(3,5-dichlorophenyl)-5-(1-methylhydrazinyl)pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175135-84-9 |
Source


|
| Record name | 4-Chloro-2-(3,5-dichlorophenyl)-5-(1-methylhydrazinyl)pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Azabicyclo[3.2.1]octan-6-ol](/img/structure/B70365.png)
![2-[4-(4-Nitrobenzyl)piperazino]ethan-1-ol](/img/structure/B70370.png)




![4-[[(4-Chlorophenyl)imino]methyl]-2,6-bis(1,1-dimethylethyl)-phenol](/img/structure/B70378.png)
![2-[(4-Chlorophenyl)methoxy]-6-methoxybenzonitrile](/img/structure/B70379.png)

![7-Methoxy-2-methylbenzo[d]thiazole](/img/structure/B70382.png)
